molecular formula C13H16O3 B14186530 (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one CAS No. 834909-35-2

(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B14186530
CAS No.: 834909-35-2
M. Wt: 220.26 g/mol
InChI Key: ASTUNMYDURHXIM-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a unique structure that includes a dioxolane ring

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

(2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the dioxolane ring

Properties

CAS No.

834909-35-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(2S,5R)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C13H16O3/c1-13(2,3)12-15-10(11(14)16-12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3/t10-,12+/m1/s1

InChI Key

ASTUNMYDURHXIM-PWSUYJOCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1O[C@@H](C(=O)O1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1OC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.